molecular formula C14H18ClNO4 B2878809 (S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid CAS No. 683218-90-8

(S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid

Cat. No.: B2878809
CAS No.: 683218-90-8
M. Wt: 299.75
InChI Key: RIGRQUWZTOVESX-UHFFFAOYSA-N
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Description

“3-Tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid” is a chemical compound with the molecular formula C14H18ClNO4 . It is used in various chemical reactions and has a molecular weight of 299.75 .


Synthesis Analysis

The synthesis of this compound involves a reaction with a known intermediate . The process involves stirring a solution of the intermediate, (S)-3-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid, and HATU in DMF for 1 hour at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the development of an AKT degrader, INY-03-041, which consists of the ATP-competitive AKT inhibitor GDC-0068 conjugated to lenalidomide .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 299.75 and is solid at room temperature .

Mechanism of Action

The compound plays a crucial role in the development of an AKT degrader, INY-03-041. This degrader induces potent degradation of all three AKT isoforms and displays enhanced anti-proliferative effects relative to GDC-0068 .

Safety and Hazards

The compound is associated with certain hazards. It has been classified under GHS07, with hazard statements H302-H312-H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGRQUWZTOVESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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